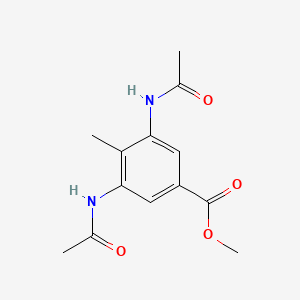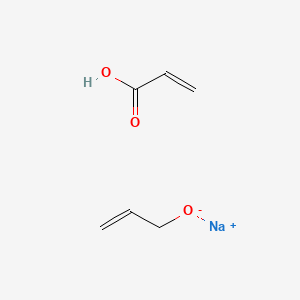
Sodium;prop-2-enoic acid;prop-2-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;prop-2-enoic acid;prop-2-en-1-olate, also known as sodium acrylate, is an organic compound with the formula CH₂=CHCOONa. It is the sodium salt of prop-2-enoic acid (acrylic acid). This compound is widely used in various industrial applications due to its unique chemical properties, including its ability to form hydrogels and its reactivity in polymerization reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium;prop-2-enoic acid;prop-2-en-1-olate can be synthesized through the neutralization of acrylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where acrylic acid (CH₂=CHCOOH) reacts with sodium hydroxide (NaOH) to form sodium acrylate (CH₂=CHCOONa) and water (H₂O):
CH2=CHCOOH+NaOH→CH2=CHCOONa+H2O
Industrial Production Methods
Industrial production of sodium acrylate involves the large-scale neutralization of acrylic acid with sodium hydroxide. The process is typically conducted in continuous reactors to ensure consistent product quality and high yield. The reaction conditions, such as temperature and concentration, are carefully controlled to optimize the reaction rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;prop-2-enoic acid;prop-2-en-1-olate undergoes various chemical reactions, including:
Polymerization: Sodium acrylate can undergo free radical polymerization to form poly(sodium acrylate), a superabsorbent polymer.
Addition Reactions: The double bond in sodium acrylate can participate in addition reactions with various electrophiles and nucleophiles.
Neutralization: Sodium acrylate can be neutralized by acids to form acrylic acid.
Common Reagents and Conditions
Polymerization: Initiators such as potassium persulfate (K₂S₂O₈) are commonly used under aqueous conditions to initiate the polymerization of sodium acrylate.
Addition Reactions: Reagents such as bromine (Br₂) or hydrogen chloride (HCl) can add across the double bond of sodium acrylate under mild conditions.
Major Products Formed
Polymerization: The major product is poly(sodium acrylate), which is used in various applications such as superabsorbent materials.
Addition Reactions: Depending on the reagent, products such as 2-bromo-propanoic acid or 2-chloro-propanoic acid can be formed
Wissenschaftliche Forschungsanwendungen
Sodium;prop-2-enoic acid;prop-2-en-1-olate has numerous applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of superabsorbent polymers and hydrogels.
Biology: Employed in the preparation of biocompatible hydrogels for drug delivery systems and tissue engineering.
Medicine: Utilized in wound dressings and controlled drug release formulations.
Wirkmechanismus
The mechanism of action of sodium;prop-2-enoic acid;prop-2-en-1-olate primarily involves its ability to polymerize and form hydrogels. The double bond in the compound allows it to undergo free radical polymerization, leading to the formation of cross-linked polymer networks. These networks can absorb and retain large amounts of water, making them useful in various applications such as superabsorbent materials and hydrogels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylic Acid (Prop-2-enoic Acid): The parent compound of sodium acrylate, used in the production of polyacrylic acid and its derivatives.
Sodium Methacrylate: Similar to sodium acrylate but with an additional methyl group, used in the production of polymethacrylate.
Sodium Crotonate: Another similar compound with a different alkene structure, used in various polymerization reactions.
Uniqueness
Sodium;prop-2-enoic acid;prop-2-en-1-olate is unique due to its high reactivity in polymerization reactions and its ability to form superabsorbent polymers. Its sodium salt form enhances its solubility in water, making it more versatile for various applications compared to its parent compound, acrylic acid .
Eigenschaften
CAS-Nummer |
61615-77-8 |
|---|---|
Molekularformel |
C6H9NaO3 |
Molekulargewicht |
152.12 g/mol |
IUPAC-Name |
sodium;prop-2-enoic acid;prop-2-en-1-olate |
InChI |
InChI=1S/C3H4O2.C3H5O.Na/c1-2-3(4)5;1-2-3-4;/h2H,1H2,(H,4,5);2H,1,3H2;/q;-1;+1 |
InChI-Schlüssel |
PYJZMDOVPRSUML-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC[O-].C=CC(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


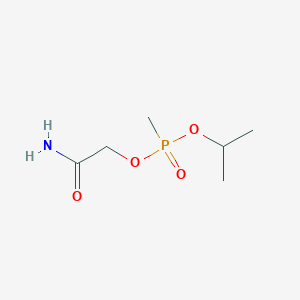
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)

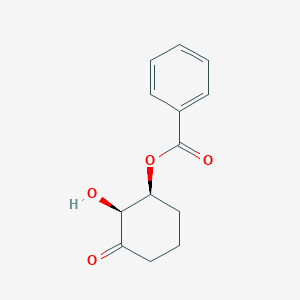
phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)
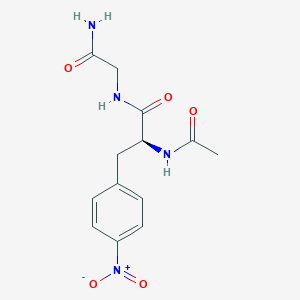
![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)


![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
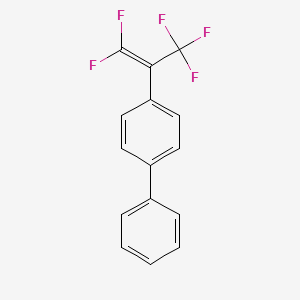
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
